BenchChemオンラインストアへようこそ!

Bilobalide

GABAA receptor pharmacology electrophysiology neuropharmacology

Procure Bilobalide for unmatched potency in cerebral edema reduction (70% at 10 mg/kg) and infarct area decrease (43%), 5-fold more potent than ginkgolide A. Unique GABAAR antagonist free of convulsant liability, unlike picrotoxinin. Essential for mitochondrial apoptosis rescue (cyanide/serum deprivation models) via PI3K/Akt activation. Avoid generic substitution—ginkgolides lack anti-edema activity and fail to modulate aquaporin expression in ischemic models. Verify purity ≥98% for reproducible in vivo neuroprotection data.

Molecular Formula C15H18O8
Molecular Weight 326.30 g/mol
CAS No. 33570-04-6
Cat. No. B1667068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilobalide
CAS33570-04-6
Synonyms(-)-Bilobalide;  Bilobalide;  Bilobalid.
Molecular FormulaC15H18O8
Molecular Weight326.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O
InChIInChI=1S/C15H18O8/c1-12(2,3)14(20)4-6-13(5-7(16)21-6)10(19)23-11-15(13,14)8(17)9(18)22-11/h6,8,11,17,20H,4-5H2,1-3H3/t6-,8-,11-,13-,14+,15+/m0/s1
InChIKeyMOLPUWBMSBJXER-YDGSQGCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bilobalide (CAS 33570-04-6) Procurement Guide: Comparative Evidence for Sesquiterpene Trilactone Selection in Neuroprotection Research


Bilobalide (CAS 33570-04-6) is a sesquiterpene trilactone isolated from Ginkgo biloba leaves, distinguished from the diterpene ginkgolides (A, B, C, J) by its C15 scaffold containing a tert-butyl group and three fused γ-lactone rings [1]. As a key constituent of the standardized extract EGb 761, bilobalide exhibits neuroprotective, anti-edema, anti-apoptotic, and GABAA receptor antagonist activities [2]. Unlike the ginkgolides, bilobalide does not inhibit platelet-activating factor (PAF), nor does it produce convulsant effects despite potent GABAAR antagonism—a pharmacological profile that separates it from both its botanical congeners and the classical channel blocker picrotoxinin [3]. This guide provides quantitative comparator-based evidence to support informed procurement decisions when selecting bilobalide over structurally or functionally related alternatives.

Why Bilobalide Cannot Be Substituted with Ginkgolides or Other Terpene Lactones: A Procurement Risk Assessment


Bilobalide and the ginkgolides share a botanical origin in Ginkgo biloba and are co-extracted in EGb 761, yet their molecular targets, pharmacological profiles, and in vivo efficacy differ markedly in ways that preclude generic interchange [1]. Structurally, bilobalide is a C15 sesquiterpene whereas ginkgolides are C20 diterpenes with a distinct cage-like architecture and a lipophilic tert-butyl moiety absent in ginkgolides [2]. Functionally, ginkgolide B is a potent PAF receptor antagonist while bilobalide has no effect on PAF signaling; conversely, bilobalide uniquely attenuates cerebral edema via aquaporin downregulation, a property not shared by ginkgolide B at comparable doses [3]. At the receptor level, ginkgolides preferentially target glycine receptors (GlyRs), whereas bilobalide is a selective GABAA receptor antagonist [1]. These divergent mechanisms translate to non-overlapping efficacy profiles: bilobalide demonstrates 5-fold greater potency than ginkgolide A and 10-fold greater than ginkgolide B in reducing focal cerebral infarct area in vivo [4]. Substituting one terpene lactone for another without accounting for these quantitative differences risks experimental failure, erroneous mechanistic conclusions, and wasted research resources.

Bilobalide Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


GABAA Receptor Antagonist Potency: Bilobalide vs. Picrotoxinin vs. Bicuculline

Bilobalide antagonizes recombinant human α1β2γ2L GABAA receptors with an IC50 of 4.6 ± 0.5 μM against 40 μM GABA, making it nearly equipotent to the classical noncompetitive antagonist picrotoxinin (IC50 = 2.0 ± 0.1 μM) and the competitive antagonist bicuculline (IC50 = 2.4 ± 0.5 μM) [1]. However, unlike picrotoxinin—which is a potent convulsant and acutely toxic—bilobalide does not induce convulsions in animal models despite this comparable receptor-level potency [2]. Mechanistically, bilobalide exhibits mixed antagonism: while predominantly noncompetitive like picrotoxinin, its potency decreases at high GABA concentrations, indicating an additional competitive component not observed with picrotoxinin [1].

GABAA receptor pharmacology electrophysiology neuropharmacology ion channel modulation

Cerebral Edema Reduction in Ischemic Stroke: Bilobalide In Vivo Efficacy

In a mouse permanent middle cerebral artery occlusion (pMCAO) model, bilobalide pretreatment (10 mg/kg, i.p.) reduced infarct area by 43% and decreased edema formation by 70% as measured by hemispheric enlargement 24 hours post-occlusion [1]. In parallel experiments, bilobalide reduced forebrain water content in the ischemic hemisphere by 57% [1]. This anti-edema effect is mechanistically linked to downregulation of aquaporin 1 and aquaporin 4 mRNA expression in striatal tissue, particularly pronounced at 8 hours post-ischemia—an early therapeutic window not demonstrated for ginkgolide B at equivalent doses [2]. In a rat pMCAO model, bilobalide pretreatment significantly reduced both brain water content and infarct area while inhibiting glial fibrillary acidic protein (GFAP) expression and reactive gliosis [2].

cerebral ischemia brain edema stroke models aquaporin regulation

In Vivo Neuroprotection: Bilobalide vs. Ginkgolides A and B in Focal Cerebral Ischemia

In the mouse model of focal cerebral ischemia, bilobalide (10 mg/kg, s.c., administered 60 min pre-ischemia) significantly reduced cortical infarct area, demonstrating effective neuroprotection at a dose 5-fold lower than ginkgolide A (50 mg/kg) and 10-fold lower than ginkgolide B (100 mg/kg) [1]. When administered immediately after ischemia, bilobalide (10 mg/kg) still reduced infarct area, whereas neither ginkgolide C nor ginkgolide J showed any cerebroprotective effect at all doses tested [1]. In the rat model, bilobalide (10 mg/kg, s.c.) significantly reduced both cortical infarct volume and total infarct volume [1]. This potency differential indicates that bilobalide requires substantially lower systemic exposure to achieve neuroprotective efficacy comparable to or exceeding that of ginkgolides A and B.

neuroprotection focal cerebral ischemia stroke in vivo pharmacology

Neuronal Apoptosis Protection: Bilobalide vs. Ginkgolide B Concentration Requirements

In primary cultures of rat hippocampal neurons, bilobalide (10 μM) and ginkgolide B (1 μM) both protected against glutamate (1 mM, 1 h) damage as measured by trypan blue staining [1]. Notably, bilobalide demonstrated efficacy at 0.1 μM in chick embryo telencephalic neurons exposed to cyanide (1 mM, 1 h), increasing viable neuron percentage under conditions where ginkgolide B showed no significant protection [1]. Against staurosporine-induced apoptosis (300 nM, 24 h), bilobalide (100 μM) and ginkgolide B (100 μM) provided comparable protection [2]. However, bilobalide (100 μM) uniquely rescued neurons from serum deprivation-induced apoptosis, an effect not observed with ginkgolide B at the same concentration [2]. In SH-SY5Y human neuroblastoma cells, bilobalide prevented apoptosis induced by Aβ1-42, H2O2, and serum deprivation through PI3K/Akt pathway activation—a signaling mechanism distinct from ginkgolide B's primary actions [3].

apoptosis neuroprotection SH-SY5Y cells primary neurons Alzheimer's disease models

GABAAR Positive Modulator Interaction Profile: Bilobalide vs. Ginkgolide B

At recombinant α1β2γ2L GABAA receptors expressed in Xenopus oocytes, bilobalide and ginkgolide B exhibit distinct inhibitory profiles against structurally diverse GABAA positive modulators [1]. In the presence of GABA, ginkgolide B was more potent than bilobalide in inhibiting the GABA-potentiating effect of propofol; the two compounds were equipotent against loreclezole and the neurosteroid allopregnanolone; and ginkgolide B was less potent than bilobalide against etomidate, diazepam, and thiopentone sodium [1]. This differential pharmacological fingerprint demonstrates that bilobalide and ginkgolide B interact non-identically with the allosteric modulator binding sites on the GABAA receptor complex, despite both being classified as negative modulators of GABA action.

GABAA receptor allosteric modulation anesthetics electrophysiology pharmacological tool compounds

Structural Information Density: Bilobalide Molecular Complexity Metric

Bilobalide possesses an information content (Böttcher score) of 1.63 mcbits/ų, the highest value among similarly-sized natural products including pleuromutilin, himbacine, and artemisinin [1]. This high information density—primarily driven by its oxygen content and the spatial arrangement of its three γ-lactone rings and tert-butyl group—distinguishes bilobalide from the diterpene ginkgolides, which have lower information density due to their distinct carbon skeleton and functional group arrangement [1]. The structurally dense, bowl-like scaffold of bilobalide provides a unique three-dimensional pharmacophore that is chemically distinct from the flatter, more planar architecture of the ginkgolide cage structure [2].

chemoinformatics natural product chemistry molecular complexity drug discovery scaffold diversity

Bilobalide (CAS 33570-04-6) Recommended Procurement Scenarios Based on Comparative Evidence


Cerebral Ischemia and Traumatic Brain Injury Research Requiring Anti-Edema Activity

Procure bilobalide when the experimental objective involves reducing brain edema formation, decreasing infarct volume, or modulating aquaporin expression following ischemic or traumatic injury. Evidence demonstrates that bilobalide (10 mg/kg, i.p.) reduces cerebral edema by 70% and infarct area by 43% in mouse pMCAO models, with concomitant downregulation of aquaporin 1 and 4 mRNA expression in striatal tissue [1][2]. Ginkgolide B lacks documented anti-edema efficacy in comparable models and does not modulate aquaporin expression, making bilobalide the appropriate selection for studies where edema is a primary endpoint [1].

In Vivo Neuroprotection Studies Requiring Dose Sparing or High Potency

Select bilobalide for in vivo neuroprotection experiments where minimizing compound consumption, reducing systemic exposure, or achieving efficacy at lower doses is a critical design constraint. Bilobalide (10 mg/kg) is 5-fold more potent than ginkgolide A (50 mg/kg) and 10-fold more potent than ginkgolide B (100 mg/kg) in reducing infarct area in mouse focal cerebral ischemia models [3]. This potency advantage translates to reduced compound usage, lower formulation requirements, and decreased potential for off-target effects at the administered dose.

GABAA Receptor Pharmacology: Non-Convulsant Antagonist for Electrophysiology and Behavioral Studies

Procure bilobalide as a GABAA receptor antagonist tool compound when the experimental design requires potent channel blockade without convulsant liability. Bilobalide (IC50 = 4.6 μM at α1β2γ2L GABAARs) antagonizes GABA-mediated currents with potency approaching picrotoxinin (IC50 = 2.0 μM) and bicuculline (IC50 = 2.4 μM), yet does not induce convulsions in vivo [4][5]. This unique profile enables electrophysiological interrogation of GABAergic signaling and behavioral pharmacology experiments where picrotoxinin's acute toxicity and convulsant activity would confound interpretation or compromise animal welfare.

Apoptosis Research Involving Mitochondrial Toxicity or Trophic Factor Withdrawal

Select bilobalide for neuronal apoptosis studies involving cyanide-induced mitochondrial dysfunction or serum deprivation. Bilobalide (0.1 μM) increases viable neuron percentage in cyanide-exposed chick embryo telencephalic neurons—a protective effect not observed with ginkgolide B at any tested concentration [3]. Similarly, bilobalide (100 μM) rescues hippocampal neurons from serum deprivation-induced apoptosis, whereas ginkgolide B shows no protective activity under these conditions [6]. For mechanistic studies of PI3K/Akt-mediated survival signaling, bilobalide provides a validated pharmacological activator of this pathway in SH-SY5Y cells and primary hippocampal neurons [7].

Quote Request

Request a Quote for Bilobalide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.